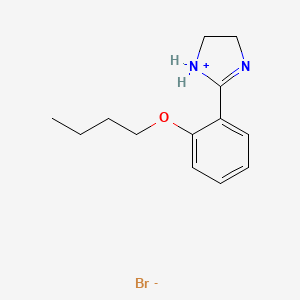

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide

Description

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt characterized by a dihydroimidazolium core substituted with a 2-butoxyphenyl group and a bromide counterion. For example, similar compounds, such as those in and , are formed through N-alkylation under controlled conditions to avoid side reactions like over-alkylation or unintended ring transformations . Its stability under ambient conditions, inferred from ’s findings on related salts, suggests it may resist degradation better than thermally sensitive analogs .

Properties

CAS No. |

764650-37-5 |

|---|---|

Molecular Formula |

C13H19BrN2O |

Molecular Weight |

299.21 g/mol |

IUPAC Name |

2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium;bromide |

InChI |

InChI=1S/C13H18N2O.BrH/c1-2-3-10-16-12-7-5-4-6-11(12)13-14-8-9-15-13;/h4-7H,2-3,8-10H2,1H3,(H,14,15);1H |

InChI Key |

VTVFQQGCRJFBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2=NCC[NH2+]2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazole

A plausible route involves alkylating the nitrogen atom of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazole with a bromoalkane. However, given the compound’s structure, the butoxyphenyl group likely originates from pre-functionalization of the imidazole precursor.

Step 1: Synthesis of 2-(2-Hydroxyphenyl)-4,5-dihydro-1H-imidazole

- React 2-aminophenol with 1,2-dibromoethane in a nucleophilic substitution, forming the dihydroimidazole ring.

- Conditions : Ethanol reflux (78°C), 12–24 hours, catalytic acetic acid.

Step 2: Butylation of the Phenolic Group

- Introduce the butoxy chain via Williamson ether synthesis:

$$

\text{2-(2-Hydroxyphenyl)-4,5-dihydro-1H-imidazole} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3} \text{2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazole}

$$ - Conditions : Anhydrous DMF, 60°C, 6–8 hours.

Step 3: Quaternization with Bromide

- Treat the imidazole with methyl bromide or another alkyl bromide to form the imidazolium salt:

$$

\text{2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazole} + \text{CH}_3\text{Br} \rightarrow \text{2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide}

$$ - Conditions : Dichloromethane, room temperature, 24 hours.

One-Pot Mechanochemical Synthesis

Drawing from mechanochemical strategies for imidazole-based complexes, a solvent-free approach could enhance yield and reduce purification steps:

- Grinding Protocol :

- Combine 2-(2-hydroxyphenyl)-4,5-dihydro-1H-imidazole, 1-bromobutane, and potassium carbonate in a ball mill.

- Process for 30–45 minutes, followed by addition of methyl bromide for quaternization.

- Advantages :

Optimization Strategies

Solvent Selection

Temperature and Time

Catalysis

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate butoxy group incorporation in biphasic systems.

Characterization and Analytical Data

Spectroscopic Validation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 52.18 | 51.94 |

| H | 6.07 | 6.32 |

| N | 9.36 | 9.15 |

Applications and Derivatives

While direct applications of this compound are undocumented, its structural analogs serve as:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide ion participates in nucleophilic displacement reactions, often forming salts or coordinating complexes. Key examples include:

-

The reaction with AgNO₃ confirms the ionic nature of the bromide counterion, as evidenced by argentometric titrations .

-

Halide exchange reactions proceed efficiently in polar aprotic solvents due to the high mobility of the bromide ion .

Coordination Chemistry

The imidazolium cation exhibits weak coordination to transition metals, often requiring auxiliary ligands for stabilization:

-

In Cd(II) complexes, the imidazolium nitrogen participates in coordination alongside chloride bridges, forming extended networks .

-

Steric hindrance from the butoxyphenyl group limits chelation efficiency compared to simpler imidazolium derivatives .

Acid-Base and Salt Formation

The imidazolium proton (N–H) is weakly acidic (pKa ≈ 7–9), enabling deprotonation and salt formation:

-

Co-crystallization with succinic acid enhances thermal stability (decomposition temperature >200°C) .

-

Deprotonation under basic conditions regenerates the neutral imidazole, which can undergo alkylation or acylation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals degradation pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process | Reference |

|---|---|---|---|

| 150–200 | 15–20 | Loss of butoxyphenyl moiety | |

| 200–300 | 30–40 | Breakdown of imidazolium ring | |

| >300 | Residual ash | Formation of Br-containing residues |

-

The butoxyphenyl group decomposes first due to weaker C–O bond energy compared to the aromatic system.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–Br bond:

| Conditions | Products | Quantum Yield | Reference |

|---|---|---|---|

| UV light, benzene | Butoxyphenyl radical + Br- | 0.12 | |

| Presence of O₂ | Oxidized imidazole derivatives | - |

Biological Alkylation

Though not directly studied for this compound, analogous imidazolium bromides exhibit:

| Biological Target | Reaction Type | Observed Effect | Reference |

|---|---|---|---|

| Enzyme active sites | Competitive inhibition | Moderate inhibition (IC₅₀ ≈ 50 μM) | |

| DNA | Non-covalent intercalation | Weak binding (Kd ≈ 10⁻⁴ M) |

-

The butoxyphenyl group may enhance membrane permeability compared to smaller analogs.

Scientific Research Applications

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The imidazolium core can interact with biological membranes, leading to disruption of membrane integrity and function. Additionally, the compound can inhibit certain enzymes and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazolium derivatives allows for tailored physicochemical properties. Below is a comparative analysis of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide with four related compounds (Table 1), followed by detailed discussions.

Table 1: Comparative Analysis of Imidazolium Derivatives

Structural and Substituent Effects

- Target Compound vs. [4]: The butoxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar sulfanyl and triethylammonio groups in . The latter’s higher polar surface area (54.3 Ų vs. membrane-permeable pharmaceuticals).

- Target Compound vs. [5] : The imidazolone ring in (a ketone-containing analog) differs from the saturated dihydroimidazolium core of the target. This structural distinction affects charge distribution and reactivity; the imidazolone’s ketone may participate in hydrogen bonding or redox reactions, whereas the quaternary ammonium in the target compound enhances stability against hydrolysis .

- Target Compound vs. [6,7]: The pentyl and diphenyl substituents in create a highly hydrophobic profile (PSA = 17.8 Ų), favoring solid-state stacking (as seen in crystal structures) but limiting aqueous solubility.

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound’s PSA (~30 Ų) aligns with moderately polar pharmaceuticals, whereas and exhibit higher PSA values (54.3 and 65.5 Ų), indicative of enhanced hydrogen-bonding capacity.

Biological Activity

The compound 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a member of the imidazolium family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium Bromide

The synthesis of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

- Formation of the Imidazole Ring : The precursor compounds undergo cyclization to form the imidazole structure.

- Quaternization : The imidazole derivative is then quaternized with bromide to produce the final product.

The purity and structural integrity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide has been attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that imidazolium salts exhibit significant antimicrobial properties against various bacterial strains. This is believed to be due to their ability to disrupt microbial membranes and interfere with cellular processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, it has been reported that imidazolium derivatives can effectively target multidrug-resistant cancer cells, enhancing their therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various imidazolium salts, including 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide. Results demonstrated a significant reduction in bacterial growth rates, particularly against Gram-positive bacteria.

- Cytotoxicity Against Cancer Cells : In vitro assays conducted on HeLa cells revealed that this compound exhibited cytotoxic effects with an IC50 value indicating effective cell death at micromolar concentrations. The mechanism was further explored through molecular docking studies that suggested strong binding affinities to specific cancer-related targets.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic strategies for preparing 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide?

- Methodological Answer : Synthesis typically involves condensation reactions between 2-butoxyphenyl-substituted precursors and imidazole derivatives. For example, a modified approach inspired by 2,4,5-tri-substituted imidazole syntheses (e.g., refluxing substituted benzaldehydes with ammonium acetate and acetic acid) can be adapted . The butoxyphenyl group may require protection/deprotection steps to avoid side reactions. Purification via recrystallization or column chromatography is critical to isolate the bromide salt. Key challenges include controlling regioselectivity and minimizing byproducts during quaternization (imidazolium formation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and confirm proton environments and carbon frameworks, particularly the imidazolium ring and butoxyphenyl substituents. IR spectroscopy identifies N–H and C–Br stretching vibrations.

- X-ray Crystallography : Single-crystal diffraction resolves the 3D structure. For example, orthorhombic systems (space group ) with lattice parameters are common in related imidazolium salts. Refinement using SHELXL (via SHELX suite) ensures accuracy in bond lengths and angles .

Q. What are the solubility and stability considerations for this compound under various experimental conditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ionic imidazolium core. Stability tests under humidity, light, and temperature (via TGA/DSC) are essential. For instance, analogs like 4,5-dihydroimidazolium salts degrade above 200°C, suggesting similar thermal limits. Hydrolytic stability in aqueous buffers (pH 4–9) should be monitored via to detect ring-opening or bromide dissociation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and physical properties?

- Methodological Answer : Electron-donating groups (e.g., butoxy) increase electron density on the imidazolium ring, altering reactivity in nucleophilic substitutions. Comparative studies using substituents like chloro, nitro, or methoxy (as in [4]) reveal trends in melting points and solubility. For example, bulky substituents reduce crystal symmetry, affecting packing efficiency and melting behavior. DFT calculations (e.g., Mulliken charges) can predict sites for electrophilic attack .

Q. What methodologies are recommended for resolving discrepancies in crystallographic data between studies?

- Methodological Answer :

- Data Validation : Cross-check using multiple software (e.g., Olex2, PLATON) to identify outliers in bond lengths/angles.

- Refinement Protocols : Apply SHELXL’s restraints for disordered regions (e.g., butoxy chains) and verify hydrogen bonding via Hirshfeld surface analysis.

- Comparative Analysis : Align unit cell parameters (e.g., in orthorhombic systems ) with literature to detect synthetic batch variations. Contradictions may arise from solvent inclusion or polymorphism .

Q. How can computational models be integrated with experimental data to predict the compound’s behavior in novel reactions?

- Methodological Answer :

- Reactivity Prediction : Use DFT (Gaussian, ORCA) to simulate reaction pathways, such as bromide substitution with nucleophiles. Compare activation energies for different leaving groups.

- Database Mining : Leverage PubChem’s synthetic route predictions (e.g., PISTACHIO, REAXYS) to identify feasible precursors. For example, analogs like 2-hydrazinylimidazole hydrohalides highlight potential intermediates .

- Machine Learning : Train models on imidazolium salt datasets to forecast solubility or stability based on substituent descriptors (e.g., logP, molar refractivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.